molecular formula C9H8O B1293835 3-Methylbenzofuran CAS No. 21535-97-7

3-Methylbenzofuran

Cat. No. B1293835
CAS RN: 21535-97-7
M. Wt: 132.16 g/mol
InChI Key: ZRXHLJNBNWVNIM-UHFFFAOYSA-N
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Description

3-Methylbenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. 3-Methylbenzofuran itself is a substituted benzofuran with a methyl group at the third position.

Synthesis Analysis

The synthesis of benzofuran derivatives, including 3-methylbenzofuran, can be achieved through various synthetic routes. One approach involves the Rh(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazole, which allows for the selective synthesis of substituted 3-methylene-2,3-dihydrobenzofurans and 3-methylbenzofurans under ambient to mild heating conditions . Another method includes a one-pot strategy using substituted O-propargylphenols through a Cu/Rh-catalyzed method to construct 3-methylene-2,3-dihydrobenzofuran derivatives . Additionally, a sequential C-H functionalization strategy has been employed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans, involving a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization .

Molecular Structure Analysis

The molecular structure of 3-methylbenzofuran derivatives has been studied using various techniques. For instance, a novel phthalide derivative's structure was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . The geometrical parameters obtained from these studies are in good agreement with each other, providing a detailed understanding of the molecular structure of such compounds.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization and can be further elaborated via palladium-catalyzed cross-coupling reactions . Additionally, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates have been used to produce fully substituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylbenzofuran derivatives are influenced by their molecular structure. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of these compounds have been calculated using quantum chemical methods, providing insights into their reactivity and stability . Furthermore, the antimicrobial activity of some novel 2-substituted-3-methylbenzofuran derivatives has been evaluated, with some compounds exhibiting significant activity against various fungal and bacterial species .

Scientific Research Applications

Antimicrobial Applications

3-Methylbenzofuran derivatives have been synthesized and evaluated for their antimicrobial activity. Studies have shown that these compounds exhibit significant activity against various fungal species and bacterial strains. For instance, compounds synthesized using 3-methylbenzofuran-2-carbohydrazide demonstrated notable antimicrobial properties (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Antitumor Agents

Dihydrobenzofuran lignans, closely related to 3-methylbenzofuran, have been identified for their potential as antitumor agents. These compounds have shown promising activity in inhibiting tubulin polymerization, which is crucial in cancer cell division. The compounds were particularly effective against leukemia and breast cancer cell lines, with specific derivatives demonstrating high efficacy (Pieters et al., 1999).

Synthesis of Novel Compounds

Research has explored the synthesis of novel compounds using 3-methylbenzofuran derivatives. These studies focus on the creation of structurally unique compounds that could have various applications in medicinal chemistry, such as the synthesis of 2-ferrocenoyl-3-methylbenzofuran derivatives (Zhuoma, Li, & Gao, 2015).

Herbicidal Potential

A new class of potential herbicides, the 3-(methoxycarbonylmethylene) isobenzofuran-1-imines, has been discovered, showing strong phytotoxic effects on plants. This indicates the potential of 3-methylbenzofuran derivatives in developing synthetic herbicides (Araniti et al., 2014).

Safety And Hazards

When handling 3-Methylbenzofuran, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

Future Directions

Benzofuran compounds, including 3-Methylbenzofuran, are being studied for their potential therapeutic applications. Many of these compounds have shown promising results in preclinical studies, particularly in the field of anticancer research . Future research will likely focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents .

properties

IUPAC Name

3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXHLJNBNWVNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175871
Record name 3-Methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzofuran

CAS RN

21535-97-7
Record name 3-Methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21535-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbenzofuran
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Record name 3-Methylbenzofuran
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Record name 3-methylbenzofuran
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Record name 3-METHYLBENZOFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
HA Abdel-Aziz, AAI Mekawey, KM Dawood - European journal of medicinal …, 2009 - Elsevier
… 3-methylbenzofuran-2-carbohydrazide (1) with l-phenyl-2-bromoethanone (2a) or 2-chloro-1-(4-chlorophenyl)ethanone (2b) afforded (Z)-1,2-di[(3-methylbenzofuran… (3-methylbenzofuran…
Number of citations: 85 www.sciencedirect.com
Y Tang, C Jiang, X Zhang, C Liu, J Lin… - The Journal of …, 2017 - ACS Publications
… state modification of 2-(3-methylbenzofuran-2-yl)phenol … in eight steps from 2-(3-methylbenzofuran-2-yl)phenol 2. … by a transformation into 2-(3-methylbenzofuran-2-yl)phenol 15 under …
Number of citations: 14 pubs.acs.org
X He, X Chen, S Lin, X Mo, P Zhou, Z Zhang… - …, 2017 - Wiley Online Library
… 22b, 31 The 3-methylbenzofuran 9 was treated with the dimsyl anion in DMSO to form the β-ketosulfoxide 13, which after treatment with benzaldehyde derivatives and piperidine in …
KM Dawood, AM Farag… - Journal of Chemical …, 2005 - journals.sagepub.com
… known, the more functionalised 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile (2) has not been reported so far. In connection with our endeavours on the synthesis of various …
Number of citations: 20 journals.sagepub.com
BL Mylari, SJ Armento, DA Beebe… - Journal of medicinal …, 2003 - ACS Publications
We report here on the discovery path that led to a structurally unprecedented non-hydantoin, non-carboxylic acid aldose reductase inhibitor, 24, which shows remarkably potent oral …
Number of citations: 77 pubs.acs.org
BL Mylari, SJ Armento, DA Beebe… - Journal of Medicinal …, 2005 - ACS Publications
Discovery of a highly selective, potent, and safe non-carboxylic acid, non-hydantoin inhibitor of aldose reductase (AR) capable of potently blocking the excess glucose flux through the …
Number of citations: 72 pubs.acs.org
N Umapathi, B Shankar, M Raghavender… - Russian Journal of …, 2021 - Springer
A novel series of benzofuran-isoxazole hybrid heterocyclic unit has been synthesized and their structures characterized by 1 H and 13 C NMR, and mass spectral data. The synthesized …
Number of citations: 6 link.springer.com
T Kanamori, Y Masaki, Y Oda, H Ohzeki… - Organic & …, 2019 - pubs.rsc.org
… -based fluorescence turn-on sensors using 5-(3-methylbenzofuran-2-yl)deoxyuridine (dU MBF ), 9 … when the single bond between the 3-methylbenzofuran and uracil rings can rotate, as …
Number of citations: 9 pubs.rsc.org
ER Reddy, S Ramesh, K Anitha, AP Reddy… - Chemical Data …, 2021 - Elsevier
A series of novel benzofuran based 1,2,3-triazole derivatives were efficiently synthesized under both conventional stirring and microwave irradiation methods in good to excellent yields. …
Number of citations: 3 www.sciencedirect.com
S Sattin, M Panza, F Vasile, F Berni… - European Journal of …, 2016 - Wiley Online Library
Hsp90 is a molecular chaperone that plays a pivotal role in the cell life cycle. ATP‐regulated internal dynamics are critical to Hsp90 function and we recently demonstrated that these …

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